molecular formula C16H15FO3S B2543813 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-47-7

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone

Cat. No.: B2543813
CAS No.: 477334-47-7
M. Wt: 306.35
InChI Key: ODDZUCRQOLEWCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it valuable in specific research applications where fluorine’s properties are advantageous .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3S/c1-12-2-4-13(5-3-12)16(18)10-11-21(19,20)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDZUCRQOLEWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-47-7
Record name 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE
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